ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 34750-63-5
VCID: VC2138968
InChI: InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-14-10(15-11(9)16)8-4-3-5-13-6-8/h3-7H,2H2,1H3,(H,14,15,16)
SMILES: CCOC(=O)C1=CN=C(NC1=O)C2=CN=CC=C2
Molecular Formula: C12H11N3O3
Molecular Weight: 245.23 g/mol

ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate

CAS No.: 34750-63-5

Cat. No.: VC2138968

Molecular Formula: C12H11N3O3

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate - 34750-63-5

Specification

CAS No. 34750-63-5
Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
IUPAC Name ethyl 6-oxo-2-pyridin-3-yl-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-14-10(15-11(9)16)8-4-3-5-13-6-8/h3-7H,2H2,1H3,(H,14,15,16)
Standard InChI Key IQGUYCSJQIAQIW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(NC1=O)C2=CN=CC=C2
Canonical SMILES CCOC(=O)C1=CN=C(NC1=O)C2=CN=CC=C2

Introduction

Physical and Chemical Properties

Basic Identification and Properties

Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate can be identified through various parameters that distinguish it from other chemical entities. The compound is registered under CAS number 34750-63-5 and possesses specific physical characteristics essential for both research and industrial applications . It exists as a solid at room temperature with a relatively high melting point, indicating good thermal stability under normal laboratory conditions .

The following table summarizes the key identification parameters and physical properties of this compound:

PropertyValueReference
CAS Number34750-63-5
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Physical FormSolid
Melting Point201-202°C
Storage Condition2-8°C
Purity (Commercial)95%

The storage requirements indicate that the compound should be kept under refrigeration to maintain its stability and prevent degradation, which is important for preserving its chemical integrity during long-term storage .

Computational and Predicted Properties

Beyond the experimentally determined properties, computational methods provide additional insights into the compound's physicochemical profile. These calculated parameters help predict the compound's behavior in biological systems and its potential druglike properties.

PropertyValueReference
XLogP3-AA0.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4
Exact Mass245.08004122 Da

The XLogP3-AA value of 0.3 suggests that the compound has moderate lipophilicity, which influences its solubility in aqueous and lipid environments . The hydrogen bond donor and acceptor counts indicate the compound's potential for forming intermolecular interactions, particularly with biological macromolecules such as proteins and nucleic acids . The four rotatable bonds suggest a degree of conformational flexibility that may be important for its binding to target receptors or enzymes .

Structural Characteristics

Molecular Structure

The molecular structure of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate features a distinctive arrangement of heterocyclic rings and functional groups. The compound contains a central pyrimidine ring with three key substituents: a pyridin-3-yl group at position 2, a hydroxyl group at position 4, and an ethyl carboxylate group at position 5.

The hydroxyl group at position 4 of the pyrimidine ring creates a potential tautomeric equilibrium, which explains why the compound is sometimes alternatively named as ethyl 6-oxo-2-pyridin-3-yl-1H-pyrimidine-5-carboxylate . This tautomerism can influence the compound's biological activity and chemical reactivity, as different tautomeric forms may interact differently with biological targets.

Structural Identifiers

For precise identification and database searching, various structural identifiers are used to unambiguously represent the compound's structure:

IdentifierValueReference
IUPAC NameEthyl 4-hydroxy-2-(3-pyridinyl)-5-pyrimidinecarboxylate
SMILES NotationOC1=NC(=NC=C1C(=O)OCC)C=1C=NC=CC1
InChI Code1S/C12H11N3O3/c1-2-18-12(17)9-7-14-10(15-11(8)16)9-5-3-4-6-13-9
InChI KeyJGPXJFJTKJTIFZ-UHFFFAOYSA-N

These identifiers serve as standardized ways to precisely represent the compound's chemical structure across different chemical databases and information systems, facilitating accurate data retrieval and cross-referencing .

Alternative Names and Synonyms

The compound is known by several synonyms in the scientific literature, reflecting different naming conventions or emphasis on different structural features:

  • Ethyl 6-oxo-2-pyridin-3-yl-1H-pyrimidine-5-carboxylate

  • Ethyl 1,6-dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylate

These alternative names highlight the tautomeric nature of the compound, where the 4-hydroxy form can exist in equilibrium with the 6-oxo form . The different nomenclature systems provide multiple ways to identify and refer to the same chemical entity in scientific communications.

Synthesis and Preparation

Reaction Conditions and Considerations

The synthesis of such complex heterocyclic compounds often requires careful control of reaction conditions, including:

  • Temperature management to favor specific reaction pathways and minimize side product formation

  • Selection of appropriate solvents based on solubility requirements and reaction mechanisms

  • Use of catalysts or activating agents to facilitate key transformation steps

  • Protection and deprotection strategies for sensitive functional groups

Purification Methods

After synthesis, purification is critical to obtain the compound with the high purity required for research applications. Common purification techniques for heterocyclic compounds like ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate include:

  • Recrystallization from suitable solvent systems

  • Column chromatography using appropriate stationary phases and eluent systems

  • Preparative HPLC for achieving higher purity levels

  • Filtration and washing procedures to remove inorganic byproducts

Commercial samples of the compound are typically available with a purity of approximately 95%, which is suitable for most research applications .

Biological Activity and Applications

Research Applications

Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate may find applications in various research contexts:

  • As a building block in medicinal chemistry for the synthesis of more complex drug candidates

  • In structure-activity relationship studies to understand the impact of specific structural features on biological activity

  • As a chemical probe to investigate biological pathways or mechanisms

  • In material science applications where heterocyclic structures contribute to desired physical or chemical properties

  • As an intermediate in the synthesis of more complex molecular entities with specific functional requirements

Structure-Activity Relationships

The biological activity of compounds like ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate is often closely related to their structural features. Key structural elements that may influence its biological profile include:

  • The position of the pyridine nitrogen relative to the attachment point on the pyrimidine ring

  • The hydroxyl group at position 4, which can participate in hydrogen bonding interactions with target biomolecules

  • The ethyl carboxylate group, which provides additional interaction points and may influence the compound's solubility and membrane permeability

  • The tautomeric equilibrium between the 4-hydroxy and 6-oxo forms, which affects the compound's electronic distribution and hydrogen-bonding pattern

Understanding these structure-activity relationships is crucial for rational drug design and optimization strategies in medicinal chemistry research.

Hazard TypeClassificationReference
GHS PictogramWarning
Hazard StatementsMay include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Precautionary StatementsP501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338

These hazard classifications suggest that the compound should be handled with appropriate personal protective equipment, including gloves, eye protection, and lab coats .

Analytical Characterization

Spectroscopic Properties

The structural characterization of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate typically involves various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the hydrogen and carbon environments within the molecule

  • Infrared (IR) spectroscopy, which helps identify functional groups such as the carbonyl, hydroxyl, and pyridine/pyrimidine ring structures

  • Mass spectrometry, which confirms the molecular weight and can provide fragmentation patterns specific to the compound

  • UV-Visible spectroscopy, which may offer insights into the electronic transitions and conjugated systems present in the molecule

Chromatographic Analysis

For purity determination and quality control, chromatographic techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis and purity assessment

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity checks

  • Gas Chromatography (GC) for analysis if the compound has sufficient volatility or can be derivatized appropriately

These analytical methods collectively provide a comprehensive characterization profile that ensures the identity, purity, and quality of ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate for research applications.

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